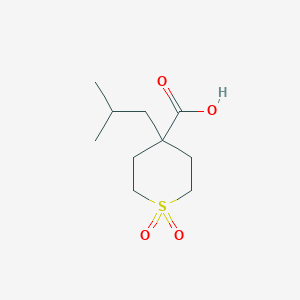

4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Description

4-(2-Methylpropyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with a sulfone group (1,1-dioxide) and two substituents at the 4-position: a 2-methylpropyl (isobutyl) group and a carboxylic acid moiety. The sulfone group imparts polarity and stability, while the isobutyl substituent contributes to steric bulk and lipophilicity.

Properties

IUPAC Name |

4-(2-methylpropyl)-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4S/c1-8(2)7-10(9(11)12)3-5-15(13,14)6-4-10/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVPLTDTIKUZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCS(=O)(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the carboxylic acid group and the 2-methylpropyl substituent. One common method involves the cyclization of a suitable precursor under acidic conditions to form the thiane ring. Subsequent functionalization steps introduce the carboxylic acid group and the 2-methylpropyl substituent.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., DCC) facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Esters or amides.

Scientific Research Applications

4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Cyclopropylmethyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic Acid

- Substituent : Cyclopropylmethyl group (C₄H₇).

- Molecular Formula : C₁₀H₁₆O₄S.

- Molar Mass : 232.3 g/mol.

4-Methyl-1,1-dioxo-1λ⁶-thiane-4-carboxylic Acid

- Substituent : Methyl group (CH₃).

- Molecular Formula : C₇H₁₂O₄S (inferred).

- Molar Mass : ~188.2 g/mol (calculated).

- Key Structural Features : The smaller methyl group reduces steric hindrance, likely improving solubility but decreasing lipophilicity relative to the isobutyl-substituted compound.

Target Compound: 4-(2-Methylpropyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic Acid

- Substituent : 2-Methylpropyl (isobutyl, C₄H₉).

- Molecular Formula : C₁₀H₁₈O₄S (inferred).

- Molar Mass : ~250.4 g/mol (calculated).

- Key Structural Features : The isobutyl group balances lipophilicity and steric effects, making it intermediate in bulk between the cyclopropylmethyl and methyl analogues.

Physicochemical Properties

Data Tables

Table 1. Structural and Molecular Comparison

Table 2. Estimated Property Trends

| Property | 4-(Cyclopropylmethyl) | 4-Methyl | 4-(2-Methylpropyl) |

|---|---|---|---|

| Steric Hindrance | High | Low | Moderate |

| Metabolic Stability | Likely High | Moderate | Moderate to High |

| Synthetic Accessibility | Challenging | Easy | Moderate |

Biological Activity

4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid (CAS Number: 2090000-18-1) is an organic compound notable for its unique structure, which includes a thiane ring with a dioxo group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities.

- Molecular Formula : C10H18O4S

- Molar Mass : 234.31 g/mol

- Predicted Boiling Point : 435.2 ± 38.0 °C

- Density : 1.203 ± 0.06 g/cm³

- pKa : 4.10 ± 0.20

Biological Activity Overview

Research indicates that compounds with similar structural features may exhibit a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially making it useful in treating infections.

- Anti-inflammatory Effects : Given its structural similarity to known anti-inflammatory agents like ibuprofen, it may have applications in reducing inflammation.

- Antioxidant Activity : The presence of the dioxo group suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

The biological activity of 4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is hypothesized to involve interactions with various biological targets through:

- Binding Affinity : Interaction studies have indicated that this compound may bind to specific receptors or enzymes, influencing their activity.

- Modulation of Signaling Pathways : It may alter signaling pathways related to inflammation and immune response.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-amino-4-methyl-1Lambda-thiane-1,1-dione | C6H13NO2S | Contains an amino group; studied for antimicrobial properties. |

| 4-(Cyclopropylmethyl)-1,1-dioxo-1Lambda(6)-thiane | C10H16O4S | Features a cyclopropyl group; potential applications in drug design. |

| 2-Methyl-1,1-dioxo-1Lambda(6)-thiane | C7H10O3S | Simpler structure; used in biochemical buffering. |

The uniqueness of 4-(2-Methylpropyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine levels in cultured macrophages, indicating anti-inflammatory properties.

-

Oxidative Stress Assessment :

- Research involving cell lines exposed to oxidative stress showed that treatment with the compound resulted in reduced markers of oxidative damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-methylpropyl)-1,1-dioxo-1λ⁶-thiane-4-carboxylic acid with high purity?

- Methodology : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dichloromethane with triethylamine as a base. Purify via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate). Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

- Critical Parameters : Maintain anhydrous conditions to prevent side reactions. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Core Methods :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions and dioxo-thiane ring integrity.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out isotopic impurities.

- HPLC : Use a mobile phase of methanol, water, and 0.2 M sodium phosphate (pH 5.5) for purity assessment .

Q. How should researchers handle solubility challenges during in vitro assays?

- Strategies :

- Use DMSO as a primary solvent (≤1% v/v) for biological testing.

- For aqueous compatibility, prepare stock solutions with β-cyclodextrin or PEG-400.

- Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Troubleshooting :

- Perform 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm stereochemistry.

- Compare experimental data with computational predictions (e.g., DFT-optimized structures at B3LYP/6-31G* level).

- Rule out paramagnetic impurities by repeating NMR with fresh solvent and degassed samples .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Protocol :

- Perform Fukui function analysis using Gaussian or ORCA to identify electrophilic/nucleophilic sites.

- Simulate reaction pathways (e.g., thiane ring opening) with transition-state modeling (IRC calculations).

- Validate with experimental kinetics (e.g., UV-Vis monitoring of reaction intermediates) .

Q. How does pH influence the stability of the dioxo-thiane ring during long-term storage?

- Study Design :

- Conduct accelerated stability tests (40°C/75% RH) across pH 1–14.

- Analyze degradation products via LC-MS and assign structures using MS/MS fragmentation.

- Optimize storage conditions based on Arrhenius model predictions (pH 6–8 recommended) .

Methodological Resources

- Synthesis Optimization : Refer to coupling agent selection and purification protocols from thiazolidine-4-carboxylic acid derivatives .

- Analytical Validation : Use Pharmacopeial Forum guidelines for HPLC method development (pH-adjusted mobile phases) .

- Safety Protocols : Follow GHS-compliant handling practices, including PPE and ventilation, as outlined in quaterphenyl-carboxylic acid SDS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.